AB-005 azepane isomer is a synthetic cannabinoid that interacts with cannabinoid receptors in the human body. It is a derivative of the compound AB-005, where the methylpiperidine group has been substituted with a methylazepane group. This modification alters its pharmacological profile and potential therapeutic applications. The compound is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.
The compound is identified by the CAS number 1445751-74-5 and has a molecular formula of with a molecular weight of 352.51 g/mol . It is primarily used in research settings to study its interactions with cannabinoid receptors, particularly CB1 and CB2, which are part of the endocannabinoid system that regulates various physiological processes such as pain perception, mood, and appetite.
The synthesis of AB-005 azepane isomer involves several key steps:
The process may involve controlling reaction conditions such as temperature, pressure, and solvent choice to maximize product yield. For instance, using potassium permanganate for oxidation or lithium aluminum hydride for reduction can significantly influence the final product's characteristics.
The molecular structure of AB-005 azepane isomer can be represented by its SMILES notation: CN1CCCCC(C1)n2cc(C(=O)C3C(C)(C)C3(C)C)c4ccccc24. This notation indicates the presence of a methylazepane ring fused to an indole structure, which contributes to its unique properties .
AB-005 azepane isomer participates in various chemical reactions:
The outcomes of these reactions can lead to various derivatives depending on conditions such as temperature and pH. For example, oxidation can yield indole-2-carboxylic acid while reduction may produce indoline derivatives.
AB-005 azepane isomer exerts its effects primarily through interaction with cannabinoid receptors CB1 and CB2. By binding to these receptors, it mimics the action of natural cannabinoids, leading to alterations in cellular signaling pathways that regulate pain, mood, and appetite .
The binding affinity and efficacy at these receptors can influence physiological responses, making it a subject of interest for developing therapeutic agents targeting the endocannabinoid system.
AB-005 azepane isomer has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2